6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride

Description

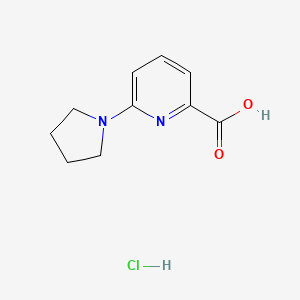

Chemical Structure: 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride consists of a pyridine ring substituted with a pyrrolidine group at position 6 and a carboxylic acid group at position 2, with a hydrochloride counterion.

Key Properties:

- Molecular Formula: C₁₀H₁₂N₂O₂·HCl (free base: C₁₀H₁₂N₂O₂) .

- Molecular Weight: 192.21 g/mol (free base); 228.68 g/mol (hydrochloride, estimated).

- Melting Point: 134.5–136°C (free base) .

- Purity: Available at 97% purity .

- CAS Number: 450368-20-4 (free base) .

The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXNTIXGJZZJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Pyrrolidin-1-ylpyridine-2-methanol or pyrrolidin-1-ylpyridine-2-carbaldehyde.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridine derivatives, including 6-pyrrolidin-1-ylpyridine-2-carboxylic acid; hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that compounds derived from pyridine showed high antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL . This suggests potential for development into new antibiotics.

Case Study: Synthesis and Evaluation

In a synthesis study, 6-pyrrolidin-1-ylpyridine-2-carboxylic acid; hydrochloride was evaluated for its efficacy against Escherichia coli and Staphylococcus aureus. The compound was synthesized using a Mannich reaction, demonstrating a notable reduction in bacterial growth compared to control groups . This highlights its potential as a lead compound in antibiotic development.

Pharmacology

Neurological Applications

The compound has been investigated for its effects on neurological pathways, particularly as a potential treatment for disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further research in neuropharmacology .

Table 1: Summary of Pharmacological Studies

Material Science

Polymer Chemistry

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid; hydrochloride is also utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable in material science applications.

Case Study: Polymer Synthesis

A recent study reported the use of this compound in synthesizing polyamide membranes with improved filtration properties. The membranes exhibited higher permeability and selectivity for water over organic solvents, indicating potential applications in water purification technologies .

Conclusion and Future Directions

The diverse applications of 6-pyrrolidin-1-ylpyridine-2-carboxylic acid; hydrochloride underscore its significance in various fields of research. Continued exploration into its medicinal properties could lead to novel therapeutic agents, while its role in material science may yield innovative solutions for industrial applications.

Future research should focus on:

- Mechanistic Studies: Understanding the molecular mechanisms underlying its biological activities.

- Formulation Development: Creating effective drug formulations that utilize this compound.

- Broader Applications: Exploring additional uses in fields such as agriculture or environmental science.

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on Pyridine Core

- 2-Methyl-6-(pyrrolidin-1-yl)pyridine Hydrochloride (CAS 1704096-14-9): Structure: Pyridine with methyl (position 2) and pyrrolidin-1-yl (position 6); lacks the carboxylic acid group. Molecular Formula: C₁₀H₁₅ClN₂. Molecular Weight: 198.69 g/mol.

6-Pyrrolidin-1-ylpyridine-2-carbaldehyde (CAS 230618-24-3):

2.2. Heterocyclic Core Modifications

- 6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid: Structure: Pyrazine core instead of pyridine.

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride (CAS 122164399):

2.3. Functional Group Variations

- 6-(Pyrrolidin-2-yl)pyridine-2-carboxamide Hydrochloride: Structure: Carboxamide replaces carboxylic acid; pyrrolidin-2-yl instead of pyrrolidin-1-yl. The pyrrolidin-2-yl group introduces stereochemical variability .

- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (Yield: 71%): Structure: Pyrrolopyridine fused ring system with chlorine substituent. Key Difference: Fused rings increase rigidity and planarity, affecting solubility and bioavailability compared to the non-fused pyridine derivative .

Physicochemical and Functional Comparisons

| Property | 6-Pyrrolidin-1-ylpyridine-2-carboxylic Acid HCl | 2-Methyl-6-(pyrrolidin-1-yl)pyridine HCl | 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid HCl |

|---|---|---|---|

| Core Heterocycle | Pyridine | Pyridine | Pyrimidine |

| Functional Group | Carboxylic Acid | Methyl | Carboxylic Acid |

| Molecular Weight (g/mol) | ~228.68 | 198.69 | 229.67 |

| Solubility | High (due to HCl salt) | Moderate (HCl salt enhances) | High (HCl salt and polar groups) |

| Reactivity | Acidic proton for salt formation | Electrophilic methyl group | Dual nitrogen atoms for H-bonding |

Biological Activity

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid; hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure:

- IUPAC Name: 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid; hydrochloride

- Molecular Formula: C11H14ClN3O2

- CAS Number: 2418671-24-4

The compound features a pyridine ring substituted with a pyrrolidine group and a carboxylic acid moiety, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Case Study:

In a study conducted on FaDu hypopharyngeal tumor cells, a derivative exhibited cytotoxicity comparable to the reference drug bleomycin. The mechanism involved the modulation of apoptotic pathways, suggesting potential therapeutic applications in cancer treatment .

Enzyme Inhibition

6-Pyrrolidin-1-ylpyridine-2-carboxylic acid has been identified as a potent inhibitor of certain metalloproteases, particularly zinc proteases. These enzymes play critical roles in various physiological processes, including tissue remodeling and disease progression.

Mechanism of Action:

The compound interacts with the active site of metalloproteases, leading to inhibition of their enzymatic activity. This inhibition has implications for conditions such as hypertension and ischemic diseases .

Pharmacological Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrrolidine and pyridine moieties can enhance biological activity. For instance, the introduction of substituents at specific positions on the pyridine ring significantly affects the compound's potency against various targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling pyrrolidine with a pyridine-carboxylic acid derivative under reflux conditions. For example, esterification of pyrrolidine-2-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., HCl), followed by salt formation with hydrochloric acid, is a common route . Key parameters include:

- Temperature : Reflux (≈80–100°C) ensures complete esterification.

- Catalyst : HCl or other Brønsted acids accelerate the reaction.

- Post-reaction treatment : Acidification with HCl stabilizes the hydrochloride salt.

- Yield optimization : Monitor reaction progress via TLC or HPLC to avoid over-decomposition.

Q. What are the stability profiles of 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid hydrochloride under varying pH and temperature conditions?

- Methodological Answer : Stability studies show:

| Condition | Stability Profile | Notes |

|---|---|---|

| Aqueous acid (pH 2–6) | Stable (>24 hrs) | Hydrolysis minimal |

| Aqueous base (pH >8) | Unstable (degradation <1 hr) | Ester saponification dominates |

| High temperature (>150°C) | Decomposes | Racemization possible |

- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 3 months) and analyze via NMR or mass spectrometry to detect degradation products .

Q. How does the hydrochloride salt form enhance the compound’s physicochemical properties for experimental applications?

- Methodological Answer : The hydrochloride salt improves:

- Solubility : Enhanced water solubility (critical for in vitro assays) due to ionic dissociation.

- Stability : Reduced hygroscopicity compared to the free base.

- Crystallinity : Facilitates characterization via X-ray diffraction.

- Experimental Tip : Confirm salt dissociation in solution using conductivity measurements .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from:

- Structural variations : Subtle changes in substituents (e.g., fluorine at C4 in ) alter bioactivity.

- Assay conditions : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and control for pH, temperature, and solvent effects.

- Data Analysis : Apply multivariate regression to isolate variables affecting activity .

Q. How can stereochemical considerations influence the design of 6-Pyrrolidin-1-ylpyridine-2-carboxylic acid derivatives for receptor-targeted studies?

- Methodological Answer :

- Stereochemical impact : The (R/S) configuration at chiral centers (e.g., pyrrolidine ring) affects binding to targets like GPCRs or enzymes. For example, (2R,4S)-4-fluoropyrrolidine derivatives show enhanced affinity due to optimal spatial arrangement .

- Experimental Design : Synthesize enantiomers via chiral resolution or asymmetric catalysis and compare activity via SPR or radioligand binding assays.

Q. What methodologies are recommended for optimizing reaction conditions to minimize racemization during synthesis?

- Methodological Answer :

- Low-temperature reactions : Use ice baths or controlled heating (<80°C) to reduce thermal racemization.

- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) to retain stereochemical integrity.

- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can researchers address solubility limitations in hydrophobic assay systems while maintaining compound stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.